1-(3-Fluoroquinolin-6-yl)ethanone
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Overview
Description
1-(3-Fluoroquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H8FNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of a fluorine atom in the quinoline ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoroquinolin-6-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative . The reaction typically requires heating and may involve additional steps such as purification and isolation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoroquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(3-Fluoroquinolin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoroquinolin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of bacterial growth and replication, making it a potential antibacterial agent .
Comparison with Similar Compounds
1-(3-Fluoroquinolin-6-yl)ethanone can be compared with other quinoline derivatives:
Properties
IUPAC Name |
1-(3-fluoroquinolin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYPAIMLRXVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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